![molecular formula C20H22N2O B5612115 4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5612115.png)
4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
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Overview
Description
This compound is part of a broader class of spiroquinazolinones, which have been explored for their synthesis methodologies, molecular structures, and potential biological activities. These compounds are characterized by their spiro configuration, integrating cyclohexane and quinazolinone units, which contribute to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of spiroquinazolinones, including 4-methyl-3'-phenyl variants, typically involves cyclocondensation reactions using isatoic anhydride, cycloalkanone, and different anilines. An efficient, metal-free method utilizes tannic acid—a weakly acidic natural polyphenol—as a novel, inexpensive, and greener catalyst, allowing for rapid cyclocondensation under reflux conditions with good to excellent yield. This method highlights the use of environmentally benign aqueous ethanol as a solvent, avoiding harmful mineral acids and toxic transition metal catalysts (Parthiban, 2022).
Molecular Structure Analysis
The molecular structure of spiroquinazolinones is characterized by the spiro linkage between the cyclohexane and quinazolinone moieties. This unique configuration influences their chemical behavior and potential interaction with biological targets. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are commonly employed to elucidate their structure.
Chemical Reactions and Properties
Spiroquinazolinones undergo various chemical reactions, including Mannich aminomethylation, which leads to the formation of heterocyclic systems containing an annelated azabicyclic fragment. These reactions expand the chemical diversity and potential applicability of these compounds in further synthetic and medicinal chemistry endeavors (Markov & Farat, 2012).
properties
IUPAC Name |
4'-methyl-3-phenylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-11-13-20(14-12-15)21-18-10-6-5-9-17(18)19(23)22(20)16-7-3-2-4-8-16/h2-10,15,21H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLORYUOBEXZZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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